3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is a chemical compound with a unique spiro structure, which means it has two rings connected through a single atom. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]hept-2-ene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds through an epoxidation mechanism, where the double bond in the bicyclic structure reacts with the peracid to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro compounds’ reactivity and stability.
Biology: Research into its potential biological activities, including antimicrobial and anticancer properties, is ongoing.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism by which 3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] exerts its effects involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in ring-opening reactions with nucleophiles. These reactions can lead to the formation of new bonds and the generation of biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-
- (3’,3’-Dimethyl-2-(phenylsulfonylmethyl)spiro[bicyclo[2.2.1]heptane-7,2’-oxirane]-3-yl)methanol
Uniqueness
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
62318-94-9 |
---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,2-dimethylspiro[bicyclo[2.2.1]heptane-3,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-8(5-7)10(9)6-11-10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
ISNKNHAUYOWDHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)C13CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.